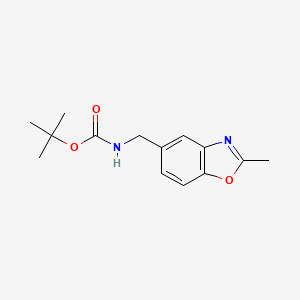

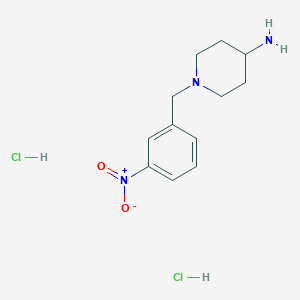

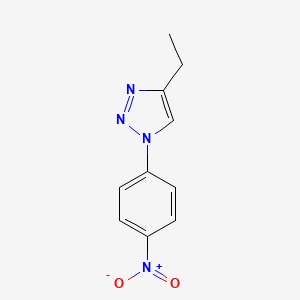

![molecular formula C18H19NO4 B1393754 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid CAS No. 927801-51-2](/img/structure/B1393754.png)

4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid” is a chemical compound . It is an impurity of Sacubitril, an endopeptidase inhibitor that is effective in the treatment of hypertension and heart failure .

Synthesis Analysis

The synthesis of this compound involves the reaction of (2R,4S)-5- ([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpentanoic acid with di-tert-butyl dicarbonate . Another method involves the use of a [Ru] catalyst (diiodo (p-cymene) ruthenium (II) dimer) and (R,R)-Me-Duphos in toluene, which is reacted at 65-70 degrees Celsius for one hour .

Molecular Structure Analysis

The molecular formula of this compound is C9H17NO4 . The InChI (International Chemical Identifier) string is InChI=1S/C9H17NO4/c1-9 (2,3)14-8 (13)10-6-4-5-7 (11)12/h4-6H2,1-3H3, (H,10,13) (H,11,12) . The canonical SMILES (Simplified Molecular Input Line Entry System) string is CC © ©OC (=O)NCCCC (=O)O .

Wissenschaftliche Forschungsanwendungen

-

Dipeptide Synthesis

- Field : Organic Chemistry

- Application : Boc-protected amino acids are used in the synthesis of dipeptides .

- Method : Room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

-

Synthesis of Diverse Compounds

- Field : Medicinal Chemistry

- Application : Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Pharmaceutical Synthesis

- Field : Pharmaceutical Chemistry

- Application : “(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid” is a useful building block in the synthesis of various pharmaceuticals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : This compound could be useful for treating bacterial infectious disease .

-

Deprotection of Boc Amino Acids

- Field : Organic Chemistry

- Application : The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .

- Method : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

-

Synthesis of Diverse Compounds

- Field : Medicinal Chemistry

- Application : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Pharmaceutical Synthesis

- Field : Pharmaceutical Chemistry

- Application : “(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid” is a useful building block in the synthesis of various pharmaceuticals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : This compound could be useful for treating bacterial infectious disease .

-

Deprotection of Boc Amino Acids

- Field : Organic Chemistry

- Application : The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .

- Method : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

-

Synthesis of Diverse Compounds

- Field : Medicinal Chemistry

- Application : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Pharmaceutical Synthesis

- Field : Pharmaceutical Chemistry

- Application : “(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic Acid” is a useful building block in the synthesis of various pharmaceuticals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : This compound could be useful for treating bacterial infectious disease .

Eigenschaften

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRGFWLFMFHGGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683419 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

927801-51-2 |

Source

|

| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

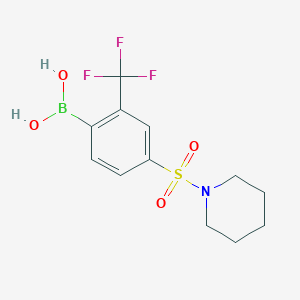

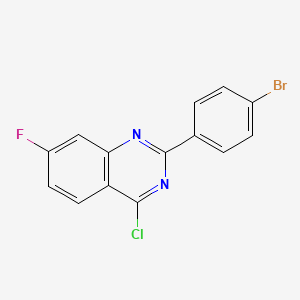

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1393684.png)

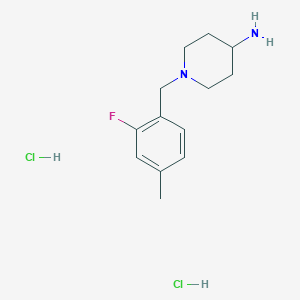

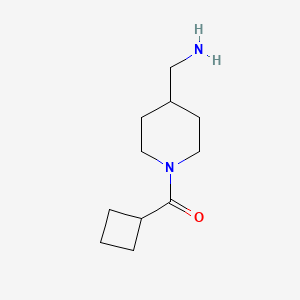

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)

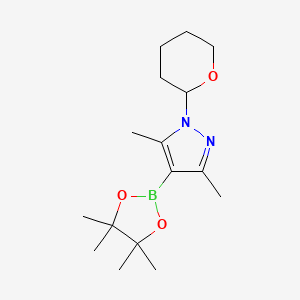

![Pyrazolo[1,5-A]pyridin-7-ylboronic acid](/img/structure/B1393692.png)